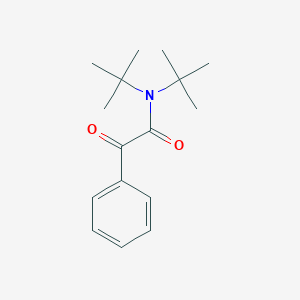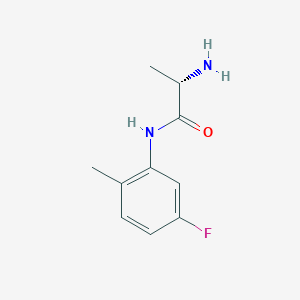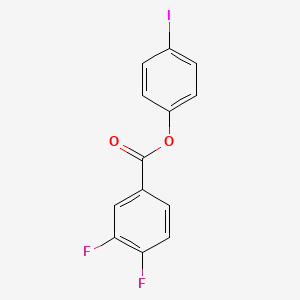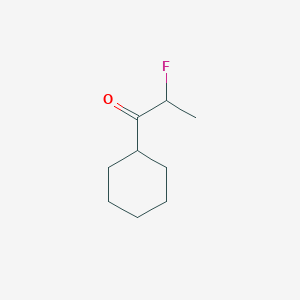
5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and an amine group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the dimethylamino and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: Lacks the dimethylamino group, which may affect its chemical reactivity and biological activity.
5-Methyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Contains a methyl group instead of the dimethylamino group, leading to different chemical and biological properties.
Uniqueness
5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H17N3OS |
|---|---|
分子量 |
263.36 g/mol |
IUPAC名 |
5-[(dimethylamino)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H17N3OS/c1-16(2)8-11-12(15-13(14)18-11)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H2,14,15) |
InChIキー |
AOWMQSSOYPFVLN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
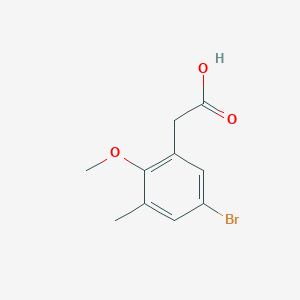

![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
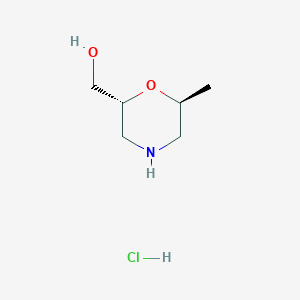
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
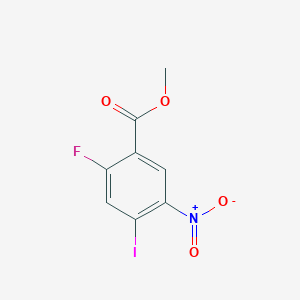
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)
